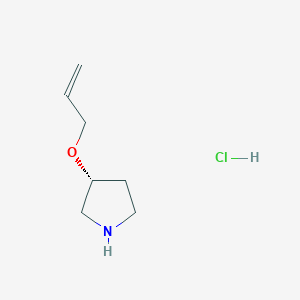

(R)-3-(Allyloxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality (R)-3-(Allyloxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(Allyloxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-prop-2-enoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHKQNKWAPBFSU-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

An In-depth Technical Guide to (R)-3-(Allyloxy)pyrrolidine Hydrochloride: A Chiral Building Block for Modern Drug Discovery

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its prevalence in numerous natural products, pharmaceuticals, and catalysts stems from a unique combination of properties. The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of chemical space that is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1][3] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the ring's chirality plays a pivotal role in defining the pharmacological profile of a molecule.[1][4]

This guide focuses on a specific, high-value derivative: (R)-3-(Allyloxy)pyrrolidine hydrochloride . This molecule is not merely another pyrrolidine; it is a carefully designed chiral building block. The "(R)" stereochemistry at the C3 position is critical, as biological systems are exquisitely stereoselective.[3] The allyloxy group is a versatile functional handle, opening a gateway to a multitude of subsequent chemical transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable starting material for complex multi-step syntheses. As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive understanding of the causality behind the synthesis, characterization, and application of this key intermediate, empowering researchers to leverage its full potential in their drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's properties is the foundation of its effective use. (R)-3-(Allyloxy)pyrrolidine hydrochloride is typically a solid at room temperature, and like many amine hydrochlorides, it can be hygroscopic.

Core Properties

The fundamental physicochemical properties are summarized below. This data is essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄ClNO | [5] |

| Molecular Weight | 163.65 g/mol | [5] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Solubility | Soluble in water, methanol, DMSO | [6][7] |

| Stereochemistry | (R)-enantiomer | Topic |

Spectroscopic Signature for Quality Control

Unambiguous structural confirmation is paramount. The following spectroscopic data, based on analysis of analogous structures and fundamental principles, provides a reliable fingerprint for verifying the identity and purity of (R)-3-(Allyloxy)pyrrolidine hydrochloride.[8][9]

NMR is the most powerful tool for elucidating the precise structure. The predicted chemical shifts (in ppm) in a solvent like D₂O or DMSO-d₆ are detailed below. The causality for these shifts lies in the electronic environment of each nucleus.

¹H NMR Spectroscopy (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Rationale |

| N-H₂⁺ | ~9.0 - 10.0 | Broad singlet | Acidic protons of the ammonium salt, often exchange with solvent. |

| Allyl -CH= | ~5.8 - 6.0 | ddt | Vinyl proton coupled to cis, trans, and allylic protons. |

| Allyl =CH₂ | ~5.2 - 5.4 | m | Terminal vinyl protons, showing cis and trans coupling. |

| Allyl -O-CH₂- | ~4.0 - 4.1 | d | Allylic protons adjacent to the ether oxygen. |

| Pyrrolidine H3 | ~4.1 - 4.3 | m | Proton at the chiral center, deshielded by the adjacent ether oxygen. |

| Pyrrolidine H2, H5 | ~3.2 - 3.6 | m | Protons alpha to the nitrogen, deshielded by the electron-withdrawing ammonium group. |

| Pyrrolidine H4 | ~2.0 - 2.3 | m | Protons on the carbon between the chiral center and the nitrogen. |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (ppm) | Rationale |

| Allyl -CH= | ~134 | Alkene carbon. |

| Allyl =CH₂ | ~118 | Terminal alkene carbon. |

| Pyrrolidine C3 | ~75 - 78 | Carbon bearing the ether linkage, significantly deshielded. |

| Allyl -O-CH₂- | ~70 | Allylic carbon of the ether. |

| Pyrrolidine C2, C5 | ~45 - 48 | Carbons alpha to the nitrogen. |

| Pyrrolidine C4 | ~30 - 33 | Methylene carbon adjacent to the chiral center. |

IR spectroscopy is excellent for identifying key functional groups. A sample analyzed by ATR-FTIR would be expected to show the following characteristic absorption bands.[8]

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 2400 - 2800 | Broad, strong (characteristic of amine salt) |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=C Stretch | ~1645 | Weak-Medium |

| C-O-C Stretch | 1050 - 1150 | Strong |

Electrospray ionization (ESI-MS) in positive ion mode would confirm the molecular weight. The expected observation is the molecular ion of the free base.

| Ion | m/z (mass-to-charge) |

| [M+H]⁺ | 128.1070 |

Synthesis and Purification: A Validated Protocol

While numerous methods exist for pyrrolidine synthesis, a robust and scalable approach to (R)-3-(Allyloxy)pyrrolidine hydrochloride involves a two-step sequence starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine. This strategy is predicated on the use of the tert-butyloxycarbonyl (Boc) protecting group, which masks the nucleophilicity of the pyrrolidine nitrogen, preventing self-alkylation and ensuring the reaction proceeds exclusively at the hydroxyl group.[2]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Expertise in Action: The choice of sodium hydride is deliberate; it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. The use of an ethereal solvent like THF is critical as it is aprotic and effectively solvates the resulting alkoxide. The final deprotection with HCl in dioxane is a clean and standard method that yields the desired hydrochloride salt directly as a precipitate, simplifying purification.

Step 1: Synthesis of (R)-N-Boc-3-(allyloxy)pyrrolidine

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the suspension to 0°C using an ice bath. Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Alkylation: Cool the reaction mixture back to 0°C. Add allyl bromide (1.5 equivalents) dropwise.

-

Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction carefully by the slow, dropwise addition of water at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of (R)-3-(Allyloxy)pyrrolidine hydrochloride

-

Deprotection: Dissolve the purified (R)-N-Boc-3-(allyloxy)pyrrolidine from Step 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Salt Formation: To this solution, add a solution of HCl in 1,4-dioxane (4M, 2-3 equivalents) dropwise with stirring.

-

Isolation: A white precipitate will form immediately. Continue stirring for 1-2 hours to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum to afford the final product, (R)-3-(Allyloxy)pyrrolidine hydrochloride. Store under an inert atmosphere as the product may be hygroscopic.[10]

Applications in Drug Discovery: A Versatile Chiral Synthon

The true value of (R)-3-(Allyloxy)pyrrolidine hydrochloride lies in its application as a versatile intermediate. The pyrrolidine core is a key feature in a wide range of bioactive molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes and various kinase inhibitors for oncology.[2][11] The allyl group is not merely a spectator; it is a reactive handle for diversification.

Hypothetical Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

Let's consider a hypothetical workflow where our title compound is used to synthesize a core scaffold for a novel series of kinase inhibitors. This workflow leverages the allyl group for a Heck coupling reaction, a powerful C-C bond-forming reaction.

Caption: Diversification strategy using the allyl handle.

Causality in Action: In this workflow, the pyrrolidine nitrogen is first coupled with a heterocyclic fragment common in kinase inhibitors (e.g., a pyrimidine) via a Buchwald-Hartwig amination. The resulting intermediate now possesses the key N-arylpyrrolidine motif. Subsequently, the allyl group is exploited in a palladium-catalyzed Heck reaction to append another aryl group. This strategy allows for the rapid assembly of a complex, three-dimensional molecule from simple, commercially available starting materials. The stereochemistry at the C3 position, carried through from the start, will define the orientation of the side chain, which is often critical for fitting into the ATP-binding pocket of a target kinase.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The information below is synthesized from safety data sheets of structurally related compounds.[10][12][13][14]

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood.[10][13] | Avoids skin/eye irritation and inhalation of dust.[10][12] |

| Handling | Avoid direct contact with the substance. Avoid the formation or spread of dust.[10] | Minimizes exposure risk. |

| Storage | Store in a cool, well-ventilated area in a tightly closed container.[10] Product is hygroscopic; store under an inert atmosphere (e.g., Argon).[10] | Prevents degradation from moisture and air. |

| In case of Exposure | Skin: Wash immediately with plenty of soap and water. Eyes: Bathe with running water for 15 minutes and consult a doctor. Inhalation: Move to fresh air.[10] | Standard first-aid procedures for chemical exposure. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | Prevents environmental contamination. |

Conclusion

(R)-3-(Allyloxy)pyrrolidine hydrochloride is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its defined stereochemistry, versatile allyloxy functional group, and stable salt form provide a reliable and strategically valuable starting point for the synthesis of complex molecular architectures. By understanding the principles behind its synthesis, characterization, and potential applications, researchers can confidently integrate this building block into their discovery pipelines, accelerating the development of next-generation therapeutics. The methodologies and insights presented in this guide are intended to provide a solid, field-proven foundation for its effective and safe utilization.

References

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. (2011, November 15). Fisher Scientific.

- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 20). TCI Chemicals.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- CAS 927819-90-7: (R)-3-Benzyloxy-Pyrrolidine Hydrochloride - CymitQuimica. (n.d.). CymitQuimica.

- 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.

- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.

- (R)-(-)-3-Pyrrolidinol hydrochloride - Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.

- (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 - ChemicalBook. (2026, January 13). ChemicalBook.

- (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE | 474707-30-7 - ChemicalBook. (2025, October 14). ChemicalBook.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink.

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery - Benchchem. (n.d.). BenchChem.

- A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid - Benchchem. (n.d.). BenchChem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Semantic Scholar.

- Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents. (n.d.).

- Pyrrolidine, 1-(4-allyloxy-3,5-dipropylbenzyl)-, hydrochloride (C20H31NO) - PubChemLite. (n.d.). PubChem.

- (R)-3-Pyrrolidinol 98 104706-47-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.

- Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines - ResearchGate. (2025, August 6).

- (R)-(−)-3-Fluoropyrrolidine hydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Rsc.org. (n.d.). Royal Society of Chemistry.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 3-(Allyloxy)pyrrolidine hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Technical Whitepaper: (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride

Strategic Utilization of Chiral Allyl-Ether Scaffolds in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride (CAS: 1478194-93-2) represents a high-value chiral building block. Its structural utility lies in the convergence of three critical features: a defined stereocenter at the C3 position, a secondary amine handle for diversification, and an O-allyl tether.

For medicinal chemists, this compound is not merely a reagent but a strategic "linchpin" intermediate. The allyl group serves as a latent functionality—stable during amide couplings or sulfonylation—that can subsequently undergo Ring-Closing Metathesis (RCM) or cross-coupling to generate macrocyclic kinase inhibitors or conformationally restricted peptidomimetics. This guide outlines the physicochemical profile, robust synthetic protocols, and quality control metrics required to deploy this scaffold effectively.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The hydrochloride salt form is preferred for stability and handling, preventing the oxidation and polymerization risks associated with the free secondary amine/allyl ether combination.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride |

| Common Synonyms | (R)-3-(Allyloxy)pyrrolidine HCl; (3R)-3-Allyloxypyrrolidine hydrochloride |

| CAS Number | 1478194-93-2 |

| Molecular Formula | C₇H₁₃NO[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 163.65 g/mol (Salt); 127.19 g/mol (Free Base) |

| Chirality | (R)-Enantiomer (C3 center) |

| Physical State | Viscous oil or hygroscopic semi-solid (Batch dependent) |

| Solubility | High: Water, Methanol, DMSO. Low: Hexanes, Et₂O. |

| Hygroscopicity | High (Requires desiccation) |

Structural Analysis

The molecule features a pyrrolidine ring with an ether linkage at C3. The R-configuration is critical; utilizing the wrong enantiomer can lead to significant potency loss in target biological assays (e.g., ATP-binding pocket fit). The allyl group provides a terminal alkene characteristic diagnostic signals in NMR (multiplet at δ 5.8–6.0 ppm).

Strategic Synthesis & Manufacturing Protocol

Recommended Workflow: The "Retention" Route

-

Starting Material: (R)-N-Boc-3-pyrrolidinol (Commercial, >99% ee).

-

O-Alkylation: Williamson ether synthesis using Sodium Hydride (NaH) and Allyl Bromide.

-

Deprotection: Acidolytic cleavage of the Boc group using HCl/Dioxane.

Detailed Protocol

Note: This protocol is designed for 10g scale-up.

Step 1: O-Alkylation

-

Charge a dry flask with (R)-N-Boc-3-pyrrolidinol (1.0 eq) and anhydrous DMF (10 vol). Cool to 0°C under N₂.

-

Add NaH (60% dispersion, 1.2 eq) portion-wise. Critical: Allow H₂ evolution to cease (approx. 30 min) to ensure alkoxide formation.

-

Add Allyl Bromide (1.2 eq) dropwise.

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Disappearance of alcohol).

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organics with LiCl (5% aq) to remove DMF. Dry (MgSO₄) and concentrate.[3]

-

Checkpoint: Intermediate (R)-N-Boc-3-(allyloxy)pyrrolidine should be a clear oil.

-

Step 2: HCl Salt Formation

-

Dissolve the intermediate in 1,4-Dioxane (5 vol).

-

Add 4M HCl in Dioxane (3.0 eq) dropwise at 0°C.

-

Stir at RT for 3 hours. The product may precipitate as a gum or solid.

-

Isolation: Concentrate in vacuo. Triturate with diethyl ether (Et₂O) to remove non-polar impurities and induce solidification.

-

Drying: High vacuum for 24h is mandatory to remove trace dioxane/HCl.

Visualization: Synthetic Logic & Application Flow

The following diagram illustrates the synthesis and the downstream utility of the scaffold in macrocyclization (RCM).

Caption: Synthesis of (3R)-3-(allyloxy)pyrrolidine HCl via retention pathway and downstream application in macrocyclic drug design.

Quality Control & Analytical Verification

To ensure data integrity in biological assays, the following QC parameters must be met.

A. Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (D₂O or DMSO-d₆) is self-validating. Look for these diagnostic signals:

-

Allyl Vinyl Proton: Multiplet at δ 5.85–6.00 ppm (1H).

-

Allyl Terminal Alkene: Two doublets/multiplets at δ 5.15–5.35 ppm (2H).

-

Allyl Methylene: Doublet at δ 4.00 ppm (2H, -O-CH₂-CH=).

-

Chiral Methine (C3): Multiplet at δ 4.10–4.20 ppm.

-

Absence of Boc: No singlet at δ 1.45 ppm.

B. Enantiomeric Excess (ee) Determination

Do not assume chirality is preserved without testing.

-

Method: Derivatize a small aliquot with Mosher's acid chloride or a UV-active isocyanate (e.g., phenyl isocyanate).

-

Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Acceptance Criteria: >98% ee.

Handling, Stability & Safety (HSE)

Stability Profile

-

Hygroscopicity: The HCl salt is hygroscopic.[8] It will absorb atmospheric water, turning from a solid/semi-solid into a viscous oil. This alters the effective molecular weight (weighing error).

-

Storage: Store at -20°C under Argon or Nitrogen. Desiccate before use.

-

Shelf Life: 12 months if kept dry.

Safety Hazards (GHS Classification)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling: Use a fume hood. The free base (if generated in situ) is volatile and has a penetrating amine odor.

References

-

Enamine. (3R)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride Product Sheet. Retrieved from .

-

Sigma-Aldrich. 3-Pyrrolidinone Hydrochloride & Analogs (Structural Context). Retrieved from .

-

PubChem. 3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .

-

Santa Cruz Biotechnology. 3-(Allyloxy)pyrrolidine hydrochloride Product Data. Retrieved from .

-

ResearchGate. Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. (Methodology extrapolation for ether synthesis). Retrieved from .

Sources

- 1. echemi.com [echemi.com]

- 2. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 4. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. WO2020247429A1 - Pyrrolidine compounds - Google Patents [patents.google.com]

- 7. WO1983002274A1 - Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride - Google Patents [patents.google.com]

- 8. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]

Technical Guide: Solubility Profile & Process Chemistry of (R)-3-(Allyloxy)pyrrolidine HCl

Compound: (R)-3-(Allyloxy)pyrrolidine Hydrochloride CAS: 144033-90-7 (Analogous salts often share properties) Class: Chiral Pyrrolidine Building Block / Secondary Amine Salt

Executive Summary

(R)-3-(Allyloxy)pyrrolidine HCl is a critical chiral intermediate used in the synthesis of broad-spectrum antibiotics (e.g., quinolones) and kinase inhibitors. Its physicochemical behavior is defined by a "tug-of-war" between the highly polar, ionic ammonium chloride moiety and the lipophilic allyloxy ether tail.

For process chemists and formulators, the critical operational insight is the pH-dependent solubility switch . While the HCl salt is highly water-soluble and hygroscopic, the free base is an organic-soluble oil. Mastering this transition is key to high-yield extraction and purification.

Physicochemical Profile

Understanding the molecule's structural drivers is essential for predicting solubility behavior in novel solvent systems.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | Ionic character dominates solid-state interactions. | |

| pKa (Conjugate Acid) | ~11.0 - 11.5 (Predicted) | Remains protonated (ionic) at physiological and neutral pH. Requires pH > 12 for extraction. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; must be handled under inert atmosphere or in desiccated environments. |

| LogP (Free Base) | ~0.5 - 1.2 (Predicted) | The free base is moderately lipophilic, allowing extraction into DCM or EtOAc. |

| LogP (Salt) | < 0 (Highly Negative) | The salt prefers the aqueous phase almost exclusively. |

Solubility Landscape

The following matrix categorizes solvent compatibility for the Hydrochloride Salt form.

Thermodynamic Solubility Data (Estimated at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH < 7) | Very High (>100 mg/mL) | Strong ion-dipole interactions. The lattice energy is easily overcome by hydration. |

| Protic Polar | Methanol, Ethanol | High (>50 mg/mL) | Soluble due to hydrogen bonding capabilities and moderate dielectric constants. |

| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Excellent solvation of the cation; useful for reactions but difficult to remove (high boiling point). |

| Chlorinated | Dichloromethane (DCM) | Moderate/Low | Limited solubility. Often forms emulsions. Note: The free base is highly soluble here. |

| Esters/Ethers | Ethyl Acetate, THF | Very Low (<1 mg/mL) | The salt lattice is too stable. These act as anti-solvents for crystallization. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Zero interaction with the ionic salt. Used to drive precipitation. |

Diagram 1: Solubility Equilibrium & Phase Transfer

The following diagram illustrates the "Salt Break" mechanism—the core principle for moving this compound between phases.

Caption: The "Salt Break" cycle. The compound is locked in water as a salt but transfers to organics upon basification, allowing purification.

Experimental Protocols

Protocol A: The "Salt Break" Extraction (Purification)

Objective: Isolate the pure amine free base from a crude aqueous reaction mixture or impure salt.

-

Dissolution: Dissolve crude (R)-3-(Allyloxy)pyrrolidine HCl in minimum water (approx. 5 vol).

-

Basification: Cool to 0°C. Slowly add 4N NaOH or KOH with stirring until pH reaches 12–14.

-

Why: The pKa is ~11.[1] You must exceed this by 2 units to ensure >99% exists as the free base.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Note: Avoid Ethyl Acetate if the solution is highly alkaline and warm, as hydrolysis of the solvent can occur, though it is generally safe for rapid extractions.

-

-

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate-

Result: Pale yellow oil (Free Base).

-

Protocol B: Crystallization of the HCl Salt

Objective: Convert the free base oil back to a stable, crystalline solid for storage. Ref: Adapted from analogous 3-benzyloxypyrrolidine protocols.

-

Solubilization: Dissolve the free base oil in a minimal volume of Isopropanol (IPA) or Ethanol at 40°C.

-

Acidification: Dropwise add HCl (4M in Dioxane or IPA) while stirring.

-

Observation: An exothermic reaction occurs; the solution may cloud.

-

-

Crystallization (The Anti-Solvent Crash):

-

Allow the solution to cool to room temperature.

-

Slowly add Ethyl Acetate (EtOAc) or Hexane until persistent turbidity is observed (Ratio approx 1:3 Alcohol:Anti-solvent).

-

Cool to 0-5°C for 4 hours.

-

-

Isolation: Filter the white precipitate under inert gas (Nitrogen/Argon) to prevent moisture absorption.

-

Drying: Vacuum dry at 40°C.

Diagram 2: Process Workflow

Caption: Step-by-step purification workflow from crude aqueous mixture to pure crystalline salt.

Storage & Stability (Technical Note)

-

Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound is prone to deliquescence (absorbing water until it dissolves).

-

Recommendation: Store in tightly sealed glass vials with a Teflon-lined cap, preferably inside a secondary container with desiccant (silica gel).

-

Shelf-life: Stable for >2 years at -20°C if kept dry.

References

-

ChemicalBook.(R)-3-Benzyloxy-Pyrrolidine Hydrochloride Properties and Synthesis.

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Pyrrolidine.

-

Santa Cruz Biotechnology. 3-(Allyloxy)pyrrolidine hydrochloride SDS.[2] (Safety and handling data).

-

MDPI.Physicochemical Profile of Pyrrolidine Derivatives: Solubility and Lipophilicity. (Theoretical grounding for LogP and solubility predictions).

Sources

Methodological & Application

Application Notes and Protocols for the Ring-Closing Metathesis (RCM) of Allyloxy Pyrrolidine Derivatives

Introduction: Crafting Bicyclic Scaffolds for Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[3] A powerful strategy to further refine the pharmacological profile of pyrrolidine-based molecules is to introduce conformational rigidity by constructing bicyclic systems.[3] Ring-closing metathesis (RCM) has emerged as a premier tool for this purpose, offering a robust and functional-group-tolerant method for forging carbon-carbon double bonds to create cyclic and bicyclic structures.[4][5]

This guide provides an in-depth exploration of the ring-closing metathesis of allyloxy pyrrolidine derivatives, a versatile strategy for synthesizing novel fused bicyclic heterocycles containing both nitrogen and oxygen. These resulting frameworks, such as dihydropyrrolo-oxazines, are of significant interest in drug development due to their potential to mimic natural product architectures and present unique vectoral arrays for interacting with biological targets. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters for achieving high-yield, selective cyclizations.

The Engine of Cyclization: The Ruthenium-Catalyzed Olefin Metathesis Cycle

The remarkable efficiency of RCM is driven by well-defined ruthenium-based catalysts, most notably the Grubbs and Hoveyda-Grubbs families of catalysts. The reaction proceeds via the Chauvin mechanism, a catalytic cycle involving the formation of a metallacyclobutane intermediate.[6]

The catalytic cycle is initiated by the dissociation of a ligand from the ruthenium precatalyst to generate a more reactive 14-electron species. This active catalyst then engages one of the terminal alkene moieties of the diene substrate in a [2+2] cycloaddition to form a ruthenacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition cleaves the metallacycle, releasing the original alkylidene and forming a new ruthenium-alkylidene complex with the substrate. This new complex then undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene of the substrate. The final retro-[2+2] cycloaddition releases the desired cyclic alkene product and regenerates the active catalyst, which can then re-enter the catalytic cycle. A key thermodynamic driving force for the reaction is the formation of a volatile byproduct, typically ethylene, which can be removed from the reaction mixture to drive the equilibrium towards the products.[7]

Figure 2: General experimental workflow for the RCM of an allyloxy pyrrolidine derivative.

Materials:

-

N-Tosyl-2-allyloxymethyl-5-allylpyrrolidine (Substrate)

-

Second-Generation Grubbs Catalyst (G-II) or Second-Generation Hoveyda-Grubbs Catalyst (HG-II)

-

Anhydrous Dichloromethane (DCM) or Toluene (degassed)

-

Ethyl vinyl ether (optional, for quenching)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Solvent Degassing: Degas the anhydrous DCM or toluene by bubbling argon or nitrogen through it for at least 30 minutes, or by three freeze-pump-thaw cycles. This is crucial to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-Tosyl-2-allyloxymethyl-5-allylpyrrolidine substrate.

-

Dissolve the substrate in the degassed solvent to achieve a concentration of 0.05 M.

-

Catalyst Addition: In a separate vial, weigh the desired amount of the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%). Add the catalyst to the reaction flask as a solid or as a solution in a small amount of the degassed solvent.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyrrolo[2,1-b]o[3][8]xazine product.

Data Presentation: Expected Outcomes and Optimization

The efficiency of the RCM reaction is highly dependent on the substrate and reaction conditions. Below is a table summarizing typical parameters and expected yields for the RCM of nitrogen-containing heterocycles, which can serve as a starting point for optimization.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Grubbs II (2) | DCM | 40 | 4-8 | 85-95 |

| 2 | Hoveyda-Grubbs II (1) | Toluene | 60 | 2-6 | 90-98 |

| 3 | Grubbs I (5) | Toluene | 80 | 12-24 | 60-75 |

Troubleshooting and Advanced Insights

-

Low Conversion: If the reaction stalls, consider adding a second portion of the catalyst. Alternatively, increasing the reaction temperature or switching to a more active catalyst like G-II or HG-II may be beneficial. Ensure that the solvent and reagents are scrupulously dried and degassed.

-

Isomerization of the Product: In some cases, the ruthenium catalyst can promote isomerization of the newly formed double bond. [9]This can sometimes be suppressed by adding a mild acid, such as acetic acid, or by using a catalyst scavenger once the reaction is complete.

-

Catalyst Chelation: The allyloxy group, in principle, could chelate to the ruthenium center, potentially influencing the reaction rate. While this is less of a concern with the robust second-generation catalysts, for particularly challenging substrates, the addition of a Lewis acid co-catalyst might be explored to modulate the electronics of the system. [10]

Conclusion

Ring-closing metathesis of allyloxy pyrrolidine derivatives is a powerful and convergent strategy for the synthesis of novel bicyclic heterocycles of significant interest in medicinal chemistry. By understanding the underlying mechanism and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently construct these complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to leverage this transformative reaction in their synthetic endeavors.

References

-

Schwab, P., Grubbs, R. H., & Ziller, J. W. (1996). Synthesis and Applications of RuCl2(=CHR')(PR3)2: The Influence of the Alkylidene Moiety on Metathesis Activity. Journal of the American Chemical Society, 118(1), 100-110. [Link]

-

Monsaert, S., et al. (2010). Recent Advances in Ruthenium-Based Olefin Metathesis. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

-

PubMed. (2005). Some allylic substituent effects in ring-closing metathesis reactions: allylic alcohol activation. [Link]

-

RSC Publishing. (n.d.). Stereocontrolled four-carbon homologation of vicinally functionalized allylic pyrrolidines to highly customized azonines bearing remote benzylic stereocenters. [Link]

-

PubMed. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. [Link]

-

RSC Publishing. (n.d.). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. [Link]

-

MDPI. (2016). Supported Catalysts Useful in Ring-Closing Metathesis, Cross Metathesis, and Ring-Opening Metathesis Polymerization. [Link]

-

PMC - NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

-

PMC - NIH. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

-

Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. (n.d.). (PDF) Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. [Link]

-

Moroccan Journal of Heterocyclic Chemistry. (2023). SYNTHESIS OF DISPIRO HETEROCYCLIC COMPOUNDS CONTAINING OXINDOLE PYRROLIDINE AND PIPERAZINE MOIETIES FROM DIMERIZATION OF AZOMETHINE YLIDES. [Link]

-

Organic Letters. (1999). Some allylic substituent effects in ring-closing metathesis reactions: Allylic alcohol activation. [Link]

-

Chimica Oggi - Chemistry Today. (2023). Expert Article Philip Wheeler. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Organic Chemistry Portal. (n.d.). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

-

PMC - NIH. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]

-

ResearchGate. (n.d.). Ring-Closing Metathesis of Allylic O,O- and N,O-Acetals | Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Olefin Metathesis Grubbs Reaction. [Link]

-

Thieme. (2025). Halide-Substituted Grubbs–Hoveyda Catalysts for Aqueous Ring-Closing Metathesis. [Link]

-

RSC Publishing. (n.d.). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pmc.umicore.com [pmc.umicore.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 7. Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-closing metathesis of heteroatom-substituted dienes - ePrints Soton [eprints.soton.ac.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

High-Efficiency Thiol-Ene Functionalization of Allyloxy Pyrrolidines: A Modular Click Chemistry Protocol

Executive Summary & Scientific Rationale

Pyrrolidines serve as privileged scaffolds in medicinal chemistry, forming the core of numerous iminosugars, glycosidase inhibitors, and GPCR ligands. The introduction of an allyloxy handle (O-allyl group) onto the pyrrolidine ring transforms this stable heterocycle into a versatile "click" substrate.

This guide details the Radical-Mediated Thiol-Ene Coupling (TEC) of allyloxy pyrrolidines. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), TEC is metal-free, photo-controllable, and tolerant of aqueous environments. However, the specific reactivity of the allyl ether moiety—an electron-rich alkene—requires distinct protocol tuning compared to acrylates or norbornenes to suppress oligomerization and ensure high conversion.

Critical Mechanistic Insight

The reaction proceeds via a radical step-growth mechanism.[1][2] For allyloxy pyrrolidines, the anti-Markovnikov regioselectivity is virtually absolute, driven by the stability of the intermediate radical adjacent to the ether oxygen.

Key Challenges Addressed:

-

Amine Interference: Free secondary amines can act as radical scavengers or undergo oxidation. This protocol mandates N-protection (Boc/Cbz) or protonation.

-

Oxygen Inhibition: Dissolved oxygen is a potent radical trap. Strict degassing protocols are defined below.

-

Purification: Removal of malodorous excess thiols is streamlined using a scavenger resin workflow.

Mechanistic Pathway (Visualization)

The following diagram illustrates the photo-initiated radical cycle specific to allyl ether substrates.

Figure 1: The radical step-growth cycle.[3] Note that for allyl ethers, the rate-determining step is often the chain transfer (Hydrogen abstraction), necessitating electron-rich thiols for optimal kinetics.

Pre-Experimental Considerations

Substrate Protection

The basic nitrogen of the pyrrolidine ring is incompatible with radical propagation if left as a free amine (due to potential oxidation or H-abstraction at the

-

Recommendation: Use

-Boc (tert-butoxycarbonyl) or -

Alternative: If the amine must be free, convert it to a TFA salt prior to reaction to deactivate the lone pair.

Reagent Selection Table

| Component | Recommended Reagent | Role & Notes |

| Photoinitiator | DMPA (2,2-Dimethoxy-2-phenylacetophenone) | Cleaves efficiently at 365 nm. High quantum yield. |

| Thiol Source | Alkyl thiols, Cysteine derivatives, Thiosugars | Use 1.2 – 1.5 equivalents relative to alkene to drive conversion. |

| Solvent | MeOH , DCM , or DCM/MeOH (1:1) | MeOH accelerates the reaction via H-bonding effects. DCM is used for lipophilic substrates. |

| Light Source | UV LED (365 nm, ~10-20 mW/cm²) | Avoid broad-spectrum UV (<300 nm) to prevent degradation of the Boc group or tyrosine residues. |

Protocol A: Photo-Initiated Coupling (Standard)

This is the preferred method for heat-sensitive substrates (e.g., peptides, proteins) and offers the fastest kinetics ("Click" speed).

Materials

- -Boc-4-allyloxypyrrolidine (1.0 equiv)

-

DMPA (0.1 equiv)[5]

-

Degassed Methanol (anhydrous)

-

Glass vial with septum (Quartz not strictly necessary for 365 nm, but borosilicate is preferred)

Step-by-Step Procedure

-

Preparation: In a 5 mL vial, dissolve the Allyloxy Pyrrolidine (0.2 mmol) and the Thiol (0.3 mmol) in 1.0 mL of Methanol.

-

Note: If solubility is an issue, use a 1:1 mixture of DCM/MeOH.

-

-

Initiator Addition: Add DMPA (0.02 mmol, 10 mol%).

-

Degassing (CRITICAL):

-

Seal the vial with a rubber septum.

-

Insert a long needle connected to a Nitrogen/Argon line into the solution.

-

Insert a short vent needle.

-

Bubble gas through the solution for 10 minutes . Failure to remove oxygen will result in a significant induction period or stalled reaction.

-

-

Irradiation:

-

Remove needles and seal the puncture holes with Parafilm.

-

Place the vial 2–5 cm from the 365 nm UV LED source.

-

Irradiate for 15–30 minutes at room temperature.

-

-

Monitoring (Self-Validation):

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Purification: See Section 6.[8]

-

Protocol B: Thermal Initiation (UV-Sensitive Substrates)

Use this protocol if your substrate contains UV-labile moieties (e.g., certain fluorophores or nitro-groups).

Materials

-

Initiator: AIBN (Azobisisobutyronitrile) or ACVA (4,4′-Azobis(4-cyanovaleric acid) - water soluble).

-

Solvent: Toluene (for AIBN) or Water/Ethanol (for ACVA).

Step-by-Step Procedure

-

Dissolution: Dissolve Pyrrolidine (1.0 equiv) and Thiol (2.0 equiv) in Toluene (0.2 M concentration).

-

Initiator: Add AIBN (0.2 equiv).

-

Degassing: Sparge with Nitrogen for 15 minutes.

-

Reaction:

-

Heat the sealed vial to 70°C in an oil bath.

-

Stir for 4–6 hours . (Thermal initiation has a longer half-life than photo-initiation).

-

-

Validation: Monitor via TLC or LC-MS.

Purification Strategy (The "Odorless" Workflow)

Excess thiol is the primary impurity. Standard evaporation concentrates the stench and impurities.

Recommended Workflow:

-

Scavenging: Dilute the crude reaction mixture with DCM. Add Maleimide-functionalized silica gel or Polystyrene-supported carbonate resin (if the thiol is acidic).

-

Incubation: Stir for 30 minutes. The maleimide rapidly reacts with unreacted thiol via Michael addition.

-

Filtration: Filter off the resin. The filtrate contains the pure thioether and the pyrrolidine.

-

Chromatography: If further purification is needed, flash chromatography (Silica, Hexane/EtOAc) is effective. The polarity change upon thioether formation usually allows easy separation from the starting alkene.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Induction Period (No reaction for first 10 min) | Oxygen inhibition. | Re-degas the solution for 15+ minutes. Ensure inert atmosphere during irradiation. |

| Low Conversion (<50%) | Light attenuation or steric hindrance. | Increase DMPA to 20 mol%. Check if the solution absorbs UV (inner filter effect). Switch to higher intensity LED. |

| Disulfide Formation (R-S-S-R) | Thiol oxidation before reaction. | Use fresh thiol. Add a reducing agent like TCEP (if compatible) or ensure strict anaerobic conditions. |

| Oligomerization | High local concentration of alkene. | Dilute the reaction to <0.1 M. Increase the Thiol:Alkene ratio to 3:1 to promote chain transfer over propagation. |

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.[1][2][3][5][6][8][9][10][11][12][13] Angewandte Chemie International Edition, 49(9), 1540–1573. Link

- The authoritative review on the mechanism and kinetics of thiol-ene coupling.

-

Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[3][10] Angewandte Chemie International Edition, 47(47), 8995–8997. Link

- Establishes the "click" status of the reaction, specifically in glycosyl

-

Scanlan, E. M., et al. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 19137-19151. Link

- Discusses radical cyclizations and the behavior of nitrogen-containing heterocycles in thiol-ene chemistry.

-

Cramer, N. B., et al. (2003). Thiol-Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. Macromolecules, 36(21), 7964–7969. Link

- Provides the kinetic data proving allyl ethers are first-order regarding thiol concentr

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 4. Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems | MDPI [mdpi.com]

- 5. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. iris.unito.it [iris.unito.it]

- 13. pubs.acs.org [pubs.acs.org]

Strategic N-Functionalization of (R)-3-(Allyloxy)pyrrolidine: A Medicinal Chemistry Handbook

Introduction & Scaffold Utility

(R)-3-(Allyloxy)pyrrolidine (CAS: 1985606-64-1 [HCl salt], related Boc-protected CAS: 144976-73-6) is a high-value chiral building block in Fragment-Based Drug Discovery (FBDD). Its utility stems from three structural features:

-

Chiral Center (C3): The (R)-configuration provides defined 3D-vectorality, critical for probing stereospecific binding pockets.

-

Secondary Amine: A nucleophilic handle for rapid library expansion (diversification).

-

Allyl Ether: A latent functional group stable to basic and nucleophilic conditions but reactive toward Ring-Closing Metathesis (RCM) or oxidative cleavage (e.g., Lemieux-Johnson) for downstream macrocyclization.

Critical Design Constraint: The preservation of the allyl ether moiety dictates the exclusion of non-selective reducing conditions (e.g., Pd/C + H2) during N-functionalization.

Chemical Compatibility Profile

Before initiating synthesis, researchers must consult the compatibility matrix below to prevent scaffold degradation.

| Reaction Class | Reagent/Condition | Compatibility | Mechanism of Failure/Success |

| Reduction | H₂ / Pd/C | Incompatible | Reduces allyl group to propyl ether. |

| Reduction | NaBH(OAc)₃ (STAB) | Compatible | Chemoselective for iminium ions; leaves alkene intact. |

| Acid | TFA / HCl (aq) | Compatible | Ether linkage is stable to standard deprotection acids. |

| Lewis Acid | BBr₃ / AlCl₃ | Incompatible | High risk of ether cleavage (de-allylation). |

| Oxidation | KMnO₄ / O₃ | Incompatible | Oxidizes allyl alkene (cleavage/diol formation). |

| Base | LiHMDS / NaH | Compatible | Stable; no acidic protons on the ether side chain. |

Method Selection Guide (Decision Tree)

The following logic flow determines the optimal synthetic pathway based on the desired target class.

Figure 1: Strategic decision tree for N-functionalization. Green nodes indicate recommended pathways for this scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The STAB Method)

Application: Synthesis of tertiary amines from aldehydes/ketones. Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and superior selectivity. It reduces the intermediate iminium ion faster than the carbonyl starting material, preventing side reactions.

Materials:

-

(R)-3-(Allyloxy)pyrrolidine (1.0 equiv)[1]

-

Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv, if using free base amine)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

-

Imine Formation: In a flame-dried vial, dissolve the aldehyde (1.1 equiv) and (R)-3-(Allyloxy)pyrrolidine (1.0 equiv) in DCE (0.2 M concentration).

-

Note: If using the HCl salt of the amine, add 1.0 equiv of DIPEA. If using the free base, add 1.0 equiv of AcOH to catalyze iminium formation.

-

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: This allows the equilibrium to favor the iminium species.

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine mass).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradient).

Figure 2: Stepwise workflow for STAB-mediated reductive amination.

Protocol B: Amide Coupling (HATU Method)

Application: Coupling with carboxylic acids to form amides.[2][3] Rationale: HATU provides rapid activation and minimizes racemization of chiral acids.[2] Pre-activation of the acid is critical to avoid guanidinium adduct formation with the secondary amine.[4]

Materials:

-

Carboxylic Acid (1.0 equiv)[2][]

-

(R)-3-(Allyloxy)pyrrolidine (1.0 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or DMF/DCM (1:1)

Procedure:

-

Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv initially) and stir for 5–10 minutes.

-

Why: This forms the active ester (OAt ester) in the absence of the amine.

-

-

Addition: Add the (R)-3-(Allyloxy)pyrrolidine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 1–4 hours.

-

Workup: Dilute with EtOAc. Wash sequence: 1x Water, 1x Sat. NaHCO₃, 1x Brine.

-

Note: Extensive water washing is required to remove tetramethylurea byproducts from HATU.

-

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

Application: Introduction of heteroaryl groups (e.g., pyridines, pyrimidines). Rationale: The pyrrolidine nitrogen is a strong nucleophile. This reaction works best with electron-deficient aryl halides (e.g., 2-fluoropyridine, 4-chloronitrobenzene).

Procedure:

-

Setup: Dissolve Aryl Halide (1.0 equiv) and (R)-3-(Allyloxy)pyrrolidine (1.2 equiv) in DMSO or NMP (0.5 M).

-

Base: Add K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv).

-

Heat: Heat to 80–120°C depending on the substrate reactivity.

-

Warning: Do not exceed 140°C to prevent thermal degradation of the allyl ether (Claisen-type rearrangements are rare but possible at extreme temps).

-

-

Workup: Pour into water/ice mix to precipitate product or extract with EtOAc.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996, 61, 3849-3862.[7][8]

-

BenchChem. "Standard Protocol for HATU Peptide Coupling." BenchChem Application Notes, 2025.

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[2][9] An efficient peptide coupling additive."[2] Journal of the American Chemical Society, 1993, 115, 4397.

-

Sigma-Aldrich. "(R)-3-Pyrrolidinol and Derivatives Product Information."

-

Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)."

Sources

- 1. Buy tert-butyl (R)-3-(allyloxy)pyrrolidine-1-carboxylate [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. growingscience.com [growingscience.com]

- 4. reddit.com [reddit.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. d-nb.info [d-nb.info]

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-3-(Allyloxy)pyrrolidine Synthesis

Executive Summary & Core Strategy

(R)-3-(Allyloxy)pyrrolidine is a high-value chiral building block used in the synthesis of antibacterial quinolones and nicotinic acetylcholine receptor ligands. The synthesis preserves the C3 stereocenter via a Williamson ether synthesis followed by N-deprotection.

The Yield Trap: The primary cause of yield loss in this specific workflow is not the chemical conversion, but the isolation of the final secondary amine . The product is highly water-soluble in its neutral and salt forms, leading to massive losses during aqueous workups if pH is not strictly controlled.

Target Metrics

| Parameter | Target Specification | Critical Control Point |

| Step 1 Conversion | > 95% | Anhydrous conditions (NaH quality) |

| Step 1 Yield | 85-92% | Temperature control (0°C addition) |

| Step 2 Yield | > 90% | pH > 12 during extraction |

| ee (Enantiomeric Excess) | > 98% | Avoid racemizing conditions (High T > 80°C) |

Master Protocol: The "Gold Standard" Workflow

This protocol is designed to minimize the "Amine Trap" (water solubility) and prevent O- to N-allyl migration or racemization.

Phase 1: O-Allylation (Williamson Ether Synthesis)

Reagents: (R)-N-Boc-3-pyrrolidinol (1.0 eq), NaH (60% dispersion, 1.2 eq), Allyl Bromide (1.2 eq), TBAI (cat. 0.05 eq), Anhydrous DMF.

-

Setup: Flame-dry a 3-neck flask under

. Charge with NaH (wash with dry hexanes to remove oil if high purity is required, though often unnecessary at scale). Suspend in anhydrous DMF (0.5 M concentration). -

Deprotonation: Cool to 0°C . Add (R)-N-Boc-3-pyrrolidinol (dissolved in min. DMF) dropwise.

-

Technical Note: Evolution of

gas will be vigorous. Stir at 0°C for 30 min, then RT for 30 min to ensure complete alkoxide formation.

-

-

Alkylation: Cool back to -10°C to 0°C . Add Allyl Bromide dropwise.

-

Why? Controlling the exotherm prevents E2 elimination of the allyl bromide and minimizes decomposition.

-

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stained with KMnO4; allyl group is active).

-

Quench: Cool to 0°C. Carefully add saturated

. -

Isolation: Extract with EtOAc. Wash organic layer with

(x3) to remove DMF. Dry (

Phase 2: Deprotection & Critical Isolation

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Cleavage: Dissolve intermediate in DCM. Add TFA at 0°C. Stir RT for 2 hours.

-

Concentration: Evaporate volatiles. The residue is the TFA salt.

-

The "Yield Switch" (Crucial Step):

-

Extraction: Extract with DCM (x4).

-

Note: Diethyl ether is often too non-polar to extract the free amine efficiently from water.

-

-

Purification: Distillation under reduced pressure is preferred over column chromatography to avoid streaking/loss on silica.

Visualizing the Logic

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the primary synthetic route and the specific pathways where yield is lost (Side Reactions).

Caption: Figure 1. Synthetic pathway for (R)-3-(Allyloxy)pyrrolidine, highlighting critical failure points (red dashed lines) where impurities form or yield is lost.

Troubleshooting Guide (FAQ)

Category: Reaction Failure (Step 1)

Q: My conversion is stuck at ~60% despite adding excess allyl bromide. Why? A: This indicates "Base Failure," not electrophile failure.

-

Mechanism: Sodium Hydride (NaH) degrades over time by absorbing atmospheric moisture, forming NaOH. NaOH is not strong enough to fully deprotonate the secondary alcohol of the pyrrolidine quantitatively to the alkoxide.

-

Solution: Use a fresh bottle of NaH or titrate your base. Alternatively, switch to Potassium tert-butoxide (KOtBu) in THF, which is a soluble strong base and easier to handle, though NaH is generally superior for irreversible deprotonation.

Q: I see a new spot on TLC that is not product or starting material. What is it? A: If the spot is very non-polar, it is likely Diallyl Ether .

-

Cause: Hydrolysis of allyl bromide. If your solvent (DMF) is "wet," the water reacts with NaH to form NaOH, which then displaces the bromide from allyl bromide.

-

Fix: Dry DMF over molecular sieves (4Å) for 24 hours before use.

Category: Isolation Issues (Step 2)

Q: My reaction worked (TLC confirmed), but after acidic deprotection and extraction, I recovered almost 0 mg. A: You fell into the Amine Trap .

-

Explanation: (R)-3-(Allyloxy)pyrrolidine is a secondary amine with an ether linkage. It is extremely polar and water-soluble. If you extracted at neutral pH (pH 7) or weak basicity (pH 8-9 using Bicarbonate), the amine remains protonated (

) or simply dissolved in the water. -

Protocol Fix: You must drive the pH to 14 using NaOH pellets or 10M solution. The aqueous layer should be saturated with NaCl ("salting out") to force the organic amine into the organic layer. Use DCM for extraction (3x), not Ether or Hexanes.

Category: Stability

Q: The final product turned yellow/brown after storage. Is it ruined? A: Likely oxidation or slow polymerization of the allyl group.

-

Prevention: Store the product as the HCl salt . The free amine is prone to oxidation. Bubble dry HCl gas into an ethereal solution of the product to precipitate the stable hydrochloride salt. Store at -20°C.

Advanced Extraction Logic

The following decision tree guides you through the critical workup phase to ensure maximum recovery of the water-soluble amine.

Caption: Figure 2. pH-dependent extraction logic. Extraction below pH 12 results in significant yield loss due to water solubility of the protonated amine.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol. Retrieved from

-

Organic Syntheses. (2024). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382–394.[4] Retrieved from

-

Santa Cruz Biotechnology. (2024). 3-(Allyloxy)pyrrolidine hydrochloride Product Data. Retrieved from

-

Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from

-

MDPI. (2021). Solubility Determination and Thermodynamic Evaluation of Pyrrolidine Derivatives. Retrieved from

Sources

Technical Support Center: Stability & Synthesis of N-Allyl Pyrrolidine Derivatives

Subject: Prevention of N- to O-Allyl Migration (Meisenheimer Rearrangement) Ticket ID: PYR-STAB-001 Support Level: Senior Application Scientist

Executive Summary: The Kinetic Trap

You are likely observing the [2,3]-Meisenheimer Rearrangement . In N-allyl pyrrolidine derivatives, particularly when oxidized to their N-oxides, there is a potent driving force for the allyl group to migrate from the nitrogen atom to the oxygen atom. This converts your desired N-allyl amine N-oxide into an O-allyl hydroxylamine .[1]

While often used intentionally in synthesis to create allylic alcohols, this rearrangement is a common "killer" of N-oxide stability during metabolite synthesis, prodrug formulation, or intermediate isolation.

The Solution in Brief: This rearrangement is a thermal, orbital-symmetry-controlled process. Prevention requires a "Cold & Protic" strategy: maintaining low temperatures and utilizing solvation cages (hydrogen bonding) to raise the activation energy of the transition state.

Mechanism & Diagnostics

To prevent the migration, you must understand the enemy. This is a concerted [2,3]-sigmatropic rearrangement .

The Pathway

The reaction proceeds through a five-membered envelope transition state. The N-oxide oxygen attacks the

Figure 1: The [2,3]-Meisenheimer Rearrangement pathway. The N-oxide is kinetically trapped; adding energy (heat) or removing stabilization (aprotic solvents) triggers the shift to the thermodynamically stable O-allyl ether.

Critical Control Points (Troubleshooting Guide)

Use this guide to identify where your process is failing.

Factor 1: Solvent Selection (The H-Bond Effect)

Issue: You are working up the reaction in DCM, THF, or Ethyl Acetate. Explanation: In aprotic solvents, the N-oxide oxygen is "naked" and highly nucleophilic, lowering the activation energy for the rearrangement. Solution:

-

Synthesis: Perform oxidations in Methanol or Ethanol .

-

Storage: Store as a solution in protic solvents if possible.

-

Mechanism: Protic solvents form a hydrogen-bond cage around the oxygen anion, effectively "tying its hands" and preventing it from attacking the allyl group.

| Solvent Class | Risk Level | Mechanism of Action |

| Methanol / Water | Low | Strong H-bonding stabilizes N-O dipole; retards migration. |

| Chloroform / DCM | High | No H-bonding; N-O dipole is reactive. |

| THF / Acetone | High | Aprotic; promotes rapid rearrangement. |

| DMSO | Medium | Polar but aprotic; risk increases with temperature. |

Factor 2: Temperature Control

Issue: Rotovap bath is set to 40°C+ or reaction is run at Room Temperature (RT). Explanation: The rearrangement is thermal.[2] Many N-allyl pyrrolidine N-oxides have a half-life of only minutes to hours at RT in aprotic solvents. Solution:

-

Reaction: Keep at -20°C to 0°C.

-

Workup: Do not use a heated water bath. Use lyophilization (freeze-drying) to remove solvent if water/dioxane is used, or evaporate under high vacuum from a cold bath.

Factor 3: Electronic & Steric Effects

Issue: The allyl group has electron-withdrawing groups (EWGs) or is unsubstituted. Explanation:

-

EWGs: If the allyl group has EWGs (e.g., 2-chloroallyl), the migration is often faster because the rearrangement is electrophilic in nature at the migration terminus.

-

Sterics: Bulky groups at the

-position of the allyl chain (e.g., prenyl) can sometimes slow migration due to steric clash in the transition state, but they also stabilize the resulting double bond, making the thermodynamics tricky.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Stable N-Allyl Pyrrolidine N-Oxides

Objective: Oxidize N-allyl pyrrolidine to N-oxide while suppressing [2,3]-shift.

Reagents:

-

Substrate: N-Allyl pyrrolidine derivative (1.0 eq)

-

Oxidant: m-CPBA (1.05 eq) [Purified/washed to remove acid is preferred]

-

Solvent: Methanol (MeOH) or DCM/MeOH (1:1) mixture

-

Quench: Basic Alumina or Potassium Carbonate

Step-by-Step Workflow:

-

Preparation (Cold): Dissolve the N-allyl pyrrolidine in Methanol. Cool the solution to -78°C (acetone/dry ice bath). Note: Methanol is crucial for stabilization.

-

Oxidation: Add m-CPBA (dissolved in minimal cold DCM/MeOH) dropwise over 20 minutes.

-

Why? Slow addition prevents local exotherms.

-

-

Incubation: Allow the reaction to warm only to 0°C (ice bath) and monitor by TLC/LCMS. Do not warm to RT.

-

Checkpoint: Most oxidations complete within 1-2 hours at 0°C.

-

-

Quench (The Danger Zone):

-

Do not perform an aqueous acid/base extraction if possible (heat of neutralization triggers migration).

-

Preferred: Pass the cold reaction mixture through a short pad of Basic Alumina (activity III) cooled to 0°C. This removes the m-chlorobenzoic acid byproduct without acidic conditions (which can also catalyze degradation).

-

-

Isolation:

-

Elute with cold Methanol/DCM (10:90).

-

Concentrate the filtrate without external heat (bath < 20°C).

-

If the product is an oil, store immediately at -20°C or -80°C.

-

Frequently Asked Questions (FAQs)

Q1: I see the rearrangement product immediately upon checking LCMS. Is it the column? A: Yes, it is highly likely. The heated source of an MS (often 200°C+) or the acidic mobile phase (0.1% Formic Acid) can trigger the rearrangement in situ during analysis.

-

Fix: Run LCMS with a cooled autosampler and neutral pH (Ammonium Bicarbonate) if possible. Verify purity via NMR in a cold, protic solvent (e.g., CD3OD) rather than trusting the MS ratio blindly.

Q2: Can I use Hydrogen Peroxide (

-

Recommendation: Use Urea-Hydrogen Peroxide (UHP) complex in methanol. It provides a "dry" source of

and works well at lower temperatures.

Q3: My N-oxide is an oil and degrades in the freezer. How do I stabilize it? A: N-oxides are hygroscopic and unstable as oils. Convert it to a salt if the salt doesn't trigger the reverse reaction.

-

Better approach: Isolate it as a solid complex. Many N-oxides form stable crystalline complexes with dihydrates or specific Lewis acids (though Lewis acids are risky). The safest storage is as a dilute solution in Methanol at -20°C.

Q4: Is this migration reversible? A: Generally, no. The O-allyl hydroxylamine (product) is thermodynamically more stable than the N-oxide (reactant) by approximately 10-15 kcal/mol. Once it migrates, you cannot easily go back without a full reduction-alkylation sequence.

References

-

Rautenstrauch, V. (1973).[3] Controlled Allylic Transformations via the Meisenheimer Rearrangement.[2] Helvetica Chimica Acta, 56(7), 2492–2508. [Link]

-

Brill, W. F. (1965).[2] The Meisenheimer Rearrangement of Allylic Amine Oxides. Journal of the American Chemical Society, 87(14), 3286–3287. [Link]

- Albini, A. (2009). Amine N-Oxides. In: CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. (Context on stability and solvent effects).

-

Behrendt, J. M., et al. (2016). Synthesis of Enantiopure Allylic Alcohols via the [2,3]-Meisenheimer Rearrangement.[2] Journal of Organic Chemistry, 81(22), 11276–11281. [Link]

Sources

Technical Support Center: Purification of (R)-3-(Allyloxy)pyrrolidine Hydrochloride

Introduction

(R)-3-(Allyloxy)pyrrolidine hydrochloride is a chiral building block crucial in the synthesis of various pharmaceutical compounds. The stereochemical and chemical purity of this intermediate is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and regulatory approval.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude (R)-3-(Allyloxy)pyrrolidine hydrochloride?

The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography.

-

Recrystallization: This is the preferred method for removing small amounts of impurities from a solid material. Since (R)-3-(Allyloxy)pyrrolidine hydrochloride is a crystalline solid, recrystallization can be highly effective. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[3][4] The goal is to dissolve the compound in a minimum amount of a hot solvent and allow it to crystallize upon slow cooling, leaving the impurities behind in the solvent (mother liquor).[5]

-

Column Chromatography: If the crude material is heavily contaminated or contains impurities with similar solubility profiles, column chromatography is necessary.[6] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through it. For a polar salt like a hydrochloride, a reverse-phase (e.g., C18) or a normal phase system with a polar eluent might be employed.[7]

Q2: What are the most likely impurities I will encounter during the synthesis and purification of (R)-3-(Allyloxy)pyrrolidine hydrochloride?

Impurities can originate from various stages of the synthesis.[1][2] Understanding their potential source is key to selecting the right purification strategy.

| Impurity Type | Potential Source | Typical Removal Strategy |

| Starting Materials | Unreacted (R)-3-hydroxypyrrolidine or allyl bromide. | Recrystallization or Column Chromatography |

| By-products | Products from side reactions, such as elimination by-products or over-allylation.[8] | Column Chromatography |

| Enantiomeric Impurity | (S)-3-(Allyloxy)pyrrolidine hydrochloride. | Chiral separation (preparative chiral HPLC) or diastereomeric salt resolution (less common for this stage). Standard recrystallization is unlikely to remove the enantiomer unless it forms a conglomerate. |

| Residual Solvents | Solvents used in the synthesis or work-up (e.g., THF, Toluene, Dichloromethane). | Drying under high vacuum, potentially with gentle heating. |

| Inorganic Salts | Salts generated during the reaction or work-up (e.g., sodium bromide, excess HCl). | Aqueous wash of the free-base form before salt formation; Recrystallization. |

Q3: How can I definitively assess the purity of my final product?

A combination of analytical techniques is required for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining chemical purity. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a typical starting point.[9][10] Purity is calculated based on the relative peak area of the main component.[11]

-

Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess, ee), a specialized chiral stationary phase is required. This is critical for ensuring the stereochemical integrity of the compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the purified compound and can help identify and quantify impurities if their signals are resolved from the product peaks.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. Techniques like LC-MS can be invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram.

Q4: What are the recommended storage conditions for purified (R)-3-(Allyloxy)pyrrolidine hydrochloride?

As a hydrochloride salt, the compound is generally more stable than its free-base form. However, proper storage is crucial to maintain its integrity.

-

Container: Store in a tightly sealed container to prevent moisture absorption, as the compound can be hygroscopic.[12]

-

Atmosphere: For long-term storage, handling and storing under an inert gas like nitrogen or argon is recommended to prevent potential oxidative degradation.[12]

-

Temperature: Keep in a cool, dry, and well-ventilated place.[13] Room temperature is generally acceptable unless a certificate of analysis specifies otherwise.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Problem 1: Low Yield After Recrystallization

-